Cas no 91456-35-8 (1-chloro-3-isocyanato-5-methylbenzene)

91456-35-8 structure
Nome del prodotto:1-chloro-3-isocyanato-5-methylbenzene
1-chloro-3-isocyanato-5-methylbenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, 1-chloro-3-isocyanato-5-methyl-
- 1-chloro-3-isocyanato-5-methylbenzene
-
- MDL: MFCD00060317
- Inchi: InChI=1S/C8H6ClNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3
- Chiave InChI: QUNFCCQHRHTDDB-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=CC(=C1)N=C=O)Cl
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
1-chloro-3-isocyanato-5-methylbenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Fluorochem | 070840-5g |
3-Chloro-5-methylphenylisocyanate |
91456-35-8 | 5g |
£520.00 | 2022-03-01 | ||
Enamine | EN300-277263-0.05g |
1-chloro-3-isocyanato-5-methylbenzene |
91456-35-8 | 95.0% | 0.05g |
$42.0 | 2025-03-19 | |
Enamine | EN300-277263-2.5g |
1-chloro-3-isocyanato-5-methylbenzene |
91456-35-8 | 95.0% | 2.5g |
$503.0 | 2025-03-19 | |
Enamine | EN300-277263-0.25g |
1-chloro-3-isocyanato-5-methylbenzene |
91456-35-8 | 95.0% | 0.25g |
$92.0 | 2025-03-19 | |
Enamine | EN300-277263-10.0g |
1-chloro-3-isocyanato-5-methylbenzene |
91456-35-8 | 95.0% | 10.0g |
$1101.0 | 2025-03-19 | |
A2B Chem LLC | AV19755-50mg |
Benzene, 1-chloro-3-isocyanato-5-methyl- |
91456-35-8 | 95% | 50mg |
$80.00 | 2024-07-18 | |
Enamine | EN300-277263-1g |
1-chloro-3-isocyanato-5-methylbenzene |
91456-35-8 | 95% | 1g |
$256.0 | 2023-09-10 | |
1PlusChem | 1P019G8B-100mg |
Benzene, 1-chloro-3-isocyanato-5-methyl- |
91456-35-8 | 95% | 100mg |
$134.00 | 2025-03-03 | |
1PlusChem | 1P019G8B-1g |
Benzene, 1-chloro-3-isocyanato-5-methyl- |
91456-35-8 | 95% | 1g |
$362.00 | 2025-03-03 | |
Enamine | EN300-277263-5g |
1-chloro-3-isocyanato-5-methylbenzene |
91456-35-8 | 95% | 5g |
$743.0 | 2023-09-10 |
1-chloro-3-isocyanato-5-methylbenzene Letteratura correlata
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
91456-35-8 (1-chloro-3-isocyanato-5-methylbenzene) Prodotti correlati
- 70582-73-9(Ethyl (2-Formyl-1H-pyrrol-1-yl)acetate)
- 329080-23-1(2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide)
- 37480-41-4(methyl 1-methyl-4-oxocyclohexane-1-carboxylate)
- 1536808-84-0(1-(2,4-dichlorophenyl)pyrrolidine-2,4-dione)
- 2309445-95-0(2-({1-[(Benzyloxy)carbonyl]-3-(5-bromopyridin-2-yl)-1-azaspiro[4.5]decan-3-yl}oxy)acetic acid)
- 2248259-00-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate)
- 2649076-07-1([(Chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone)
- 602262-41-9(2-{4-(trifluoromethyl)phenylmethoxy}acetic acid)
- 2411278-54-9(2-chloro-N-2-(3-chloropyridin-2-yl)-2-oxoethylacetamide)
- 851879-23-7(3-1-(1,3-dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-ylprop-2-enoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91456-35-8)1-chloro-3-isocyanato-5-methylbenzene

Purezza:99%
Quantità:25g
Prezzo ($):292.0